3-Hydroxy-4-nitrobenzoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-nitrobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-7(11)4-1-2-5(9(12)13)6(10)3-4/h1-3,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIZHYHGIAPLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Hydroxy 4 Nitrobenzoyl Chloride and Its Precursors
Preparation of 3-Hydroxy-4-nitrobenzoic Acid: Precursor Strategies
Nitration and Oxidation Pathways from Aromatic Hydrocarbons (e.g., m-Cresol)
A cost-effective and industrially scalable method for producing 3-hydroxy-4-nitrobenzoic acid involves the nitration and subsequent oxidation of readily available m-cresol (B1676322). google.comlookchem.com This approach is favored for its use of inexpensive raw materials, operational simplicity, and high yield. google.com
The synthesis begins with the nitration of m-cresol. This is followed by the oxidation of the methyl group to a carboxyl group, yielding 3-hydroxy-4-nitrobenzoic acid. google.com The nitration of m-cresol can be a complex process, often resulting in a mixture of isomers and oxidation byproducts. google.comcore.ac.uk To circumvent these issues, an alternative pathway involves the nitrosation of m-cresol to form 4-nitroso-m-cresol, which is then oxidized to 4-nitro-m-cresol. google.com
Following nitration, the intermediate, such as 5-methyl-2-nitrophenol, is oxidized to form the final product. google.com Hydrogen peroxide is a commonly used oxidizing agent for converting the methyl group to a carboxyl group. google.comlookchem.com
The efficiency of the m-cresol nitration and oxidation process is highly dependent on the catalyst systems and reaction conditions. For the nitration of m-cresol, a mixture of concentrated nitric acid and sulfuric acid is often employed. google.com The reaction temperature is a critical parameter to control to minimize the formation of byproducts. core.ac.uk
In the subsequent oxidation step, the use of hydrogen peroxide as an oxidant is considered a greener alternative. google.com The reaction conditions, including temperature, pressure, and stirring speed, are optimized to maximize the yield and purity of the final product. google.com For instance, one patented method describes the reaction being carried out at a controlled temperature and pressure, resulting in high purity and yield of 3-hydroxy-4-nitrobenzoic acid. google.com
Table 1: Optimization of Reaction Conditions for the Synthesis of 3-Hydroxy-4-nitrobenzoic Acid from m-Cresol
| Molar Ratio (Lithium:m-Cresol) | Nitric Acid (mL) | Sulfuric Acid (mL) | H2O2 (mol) | Temperature (°C) | Pressure (Mpa) | Purity (%) | Yield (%) |
| 0.25:1 | 350 | 700 | 2.3 | 55 | 1.5 | 90.7 | 91.8 |
| 0.2:1 | 400 | 1000 | 2.5 | 55 | 1.2 | 92.4 | 90.2 |
| 0.35:1 | 450 | 800 | 1.7 | 60 | 1.5 | 88.7 | 91.6 |
This table is based on data from a patented preparation method. google.com
Direct Nitration of Hydroxybenzoic Acid Derivatives
Another primary route to 3-hydroxy-4-nitrobenzoic acid is the direct nitration of 3-hydroxybenzoic acid. prepchem.comchemicalbook.com This method involves the introduction of a nitro group onto the benzene (B151609) ring of the hydroxybenzoic acid molecule.
The key challenge in the direct nitration of 3-hydroxybenzoic acid is achieving regioselectivity, as multiple isomers can be formed. chemcess.com The hydroxyl and carboxyl groups on the benzene ring direct the incoming nitro group to specific positions. To favor the formation of the desired 4-nitro isomer, specific nitrating agents and conditions are employed.
Fuming nitric acid is one such reagent used for this purpose. prepchem.com The reaction is typically carried out at a controlled temperature to achieve the desired product. prepchem.com Another effective nitrating agent is ammonium (B1175870) cerium (IV) nitrate (B79036) (CAN). chemicalbook.comwikipedia.orggoogle.com CAN is a versatile oxidizing agent that can also serve as a nitrating reagent, often leading to clean and regioselective mononitration of phenolic compounds. wikipedia.orgarkat-usa.org The use of CAN in acetonitrile (B52724) has been shown to be effective for the nitration of various aromatic compounds. rsc.org
Table 2: Comparison of Nitrating Agents for 3-Hydroxybenzoic Acid
| Nitrating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Fuming Nitric Acid | Nitrobenzene (B124822) | 35-40°C, 4 hours | 15 | prepchem.com |
| Ammonium Cerium (IV) Nitrate | Acetonitrile | Room temperature, overnight | 27 | chemicalbook.com |
The choice of solvent plays a crucial role in controlling the reaction and influencing the purity of the resulting isomer. In the nitration of 3-hydroxybenzoic acid with fuming nitric acid, nitrobenzene is used as the solvent. prepchem.com The reaction is carefully controlled by slow addition of the nitrating agent over several hours to manage the exothermic nature of the reaction and improve selectivity. prepchem.com
For nitrations using ammonium cerium (IV) nitrate, acetonitrile is a common solvent. chemicalbook.com The reaction is typically stirred at room temperature, and upon completion, the product is isolated through extraction and purified by column chromatography to obtain the solid product. chemicalbook.com The use of different solvents can impact the reaction rate and the distribution of isomers, making solvent selection a critical parameter for optimizing the synthesis. core.ac.uk
Conversion to 3-Hydroxy-4-nitrobenzoyl chloride
Once 3-hydroxy-4-nitrobenzoic acid is obtained, it is converted to the corresponding acid chloride, this compound. This transformation is a standard procedure in organic synthesis, often accomplished using a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification. wikipedia.orgorgsyn.orgresearchgate.net The reaction involves refluxing the carboxylic acid with an excess of thionyl chloride. After the reaction is complete, the excess thionyl chloride is removed, typically by distillation under reduced pressure, to yield the desired benzoyl chloride. Other chlorinating agents like phosphorus pentachloride can also be used. orgsyn.orgprepchem.com
Emerging Green Chemistry Approaches for Carboxylic Acid Precursor Synthesis
The traditional synthesis of nitrobenzoic acids often involves harsh conditions and environmentally hazardous reagents. researchgate.netgoogle.com In response, green chemistry principles are being increasingly applied to develop more sustainable routes to these important intermediates.
One promising approach is the use of biomimetic catalysts. For instance, the aerobic oxidation of o-nitrotoluene to o-nitrobenzoic acid has been achieved using substituted iron porphyrins as catalysts in an aqueous ethanol (B145695) solvent system. researchgate.net This method avoids the use of more hazardous solvents like pure methanol (B129727). researchgate.net Researchers have investigated the impact of different substituents on the iron porphyrin catalyst, finding that electron-withdrawing groups can influence the selectivity of the reaction. researchgate.net Optimal conditions for this process have been identified, achieving significant conversion rates and high product selectivity. researchgate.net
Another green strategy involves the catalyst-free, oxygen-based oxidation of p-nitrotoluene to p-nitrobenzoic acid. google.com This method utilizes pure oxygen as the oxidant, offering a more environmentally friendly alternative to traditional oxidizing agents. google.com The reaction proceeds under mild conditions in an alcohol-water solvent system. google.com Key parameters such as reactant concentrations, temperature, and oxygen pressure have been optimized to maximize yield. google.com
Furthermore, biocatalysis presents a powerful tool for the synthesis of carboxylic acid precursors. acs.orgnih.gov Enzymes, operating under mild conditions, offer high selectivity and can reduce the generation of hazardous waste. acs.orgnih.gov The application of biocatalysts, such as lipases and oxidoreductases, is a growing area of research for the synthesis of various substituted benzoic acids. acs.orgacs.org
A patented method for preparing 3-hydroxy-4-nitrobenzoic acid starts with the nitration of m-cresol, followed by oxidation using hydrogen peroxide as the oxidant to convert the methyl group to a carboxyl group. google.com This process is highlighted for its use of readily available starting materials, operational simplicity, and high yield under mild conditions, making it suitable for industrial-scale production. google.com
The synthesis of 3-hydroxy-4-nitrobenzoic acid has also been achieved by nitrating m-hydroxybenzoic acid. prepchem.com One method involves dissolving m-hydroxybenzoic acid in hot nitrobenzene and then slowly adding fuming nitric acid. prepchem.com
Synthesis of this compound from 3-Hydroxy-4-nitrobenzoic Acid
The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. For 3-hydroxy-4-nitrobenzoic acid, this is typically achieved using a variety of chlorinating agents. chemguide.co.uklibretexts.orgchemguide.co.uk
Utilization of Chlorinating Agents (e.g., Thionyl Chloride, Phosphorus Pentachloride)
Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are two of the most common reagents for the synthesis of acyl chlorides from carboxylic acids. chemguide.co.ukchemguide.co.uk
Thionyl Chloride (SOCl₂): The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, with sulfur dioxide and hydrogen chloride as gaseous byproducts. chemguide.co.ukchemguide.co.uk This simplifies purification as the major byproducts are easily removed. chemguide.co.ukchemguide.co.uk The reaction can often be performed neat, with excess thionyl chloride serving as the solvent. reddit.comgoogle.com A patent describes a method for synthesizing p-nitrobenzoyl chloride where thionyl chloride is used as both the chlorinating agent and the solvent, which avoids the need for solvent recovery and results in a high-purity product. google.com The addition of a catalyst, such as pyridine (B92270), can accelerate the reaction. google.comorgsyn.org
Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride reacts with carboxylic acids to form the acyl chloride and phosphorus oxychloride (POCl₃). chemguide.co.ukchemguide.co.ukorgsyn.org The reaction typically proceeds upon gentle heating. orgsyn.orgprepchem.com The resulting acyl chloride can then be separated from the phosphorus oxychloride by distillation. chemguide.co.ukorgsyn.orgprepchem.com The purity of the PCl₅ is crucial for achieving high yields. orgsyn.org
Below is a table summarizing the use of these chlorinating agents for the synthesis of nitro-substituted benzoyl chlorides, which serves as a model for the synthesis of this compound.
| Reagent | Precursor | Product | Conditions | Yield | Reference |
| Thionyl Chloride | 3-Nitrobenzoic Acid | 3-Nitrobenzoyl Chloride | Reflux for 6 hours | Not specified | |
| Thionyl Chloride | p-Nitrobenzoic Acid | p-Nitrobenzoyl Chloride | 90°C, 12 hours, with pyridine catalyst | >98.0% | google.com |
| Phosphorus Pentachloride | p-Nitrobenzoic Acid | p-Nitrobenzoyl Chloride | Heated on a water bath | 90-96% | orgsyn.org |
| Phosphorus Pentachloride | 4-Nitrobenzoic Acid | 4-Nitrobenzoyl Chloride | Heated on a water bath | 90% | prepchem.com |
Reaction Kinetics and Process Efficiency in Acyl Chloride Formation
The formation of an acyl chloride from a carboxylic acid and a chlorinating agent like thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. libretexts.orgkhanacademy.org The reaction rate is influenced by several factors, including the structure of the carboxylic acid, the choice of chlorinating agent, the reaction temperature, and the presence of a catalyst. acs.org
The reaction with thionyl chloride is generally considered to be an efficient process due to the formation of gaseous byproducts which drives the reaction to completion. chemguide.co.ukchemguide.co.uk The efficiency of the process can be further enhanced by optimizing reaction parameters. For instance, in the synthesis of p-nitrobenzoyl chloride, a molar ratio of thionyl chloride to p-nitrobenzoic acid of 2-4:1, a reaction temperature of 90°C, and a reaction time of 12 hours have been found to be effective. google.com
The use of excess chlorinating agent is common to ensure complete conversion of the carboxylic acid. orgsyn.org However, this necessitates a purification step to remove the excess reagent.
Methodologies for Enhanced Purity and Yield
Achieving high purity and yield is a critical aspect of synthesizing this compound. Several strategies can be employed to optimize the outcome of the reaction.
Purification Techniques:
Distillation: Fractional distillation under reduced pressure is a common method to purify the resulting acyl chloride from the reaction mixture, especially when using phosphorus pentachloride, to separate the product from phosphorus oxychloride. chemguide.co.ukorgsyn.orgprepchem.com It is also used to remove excess thionyl chloride. google.com
Crystallization: The crude product can be purified by recrystallization from a suitable solvent, such as carbon tetrachloride or ligroin, to obtain a product with high purity. orgsyn.orgprepchem.com
Washing: Washing the crude product with appropriate solutions can help remove impurities. For example, washing with a dilute acid solution can remove basic impurities.
Yield Enhancement:
Purity of Reagents: The purity of the starting materials, particularly the carboxylic acid and the chlorinating agent, significantly impacts the yield. orgsyn.org
Reaction Conditions: Careful control of reaction temperature and time is crucial. For example, heating the reaction mixture helps to drive the reaction to completion, but excessive heat can lead to decomposition of the product. orgsyn.orgprepchem.com
Catalysis: The use of a catalyst, such as pyridine with thionyl chloride, can increase the reaction rate and, consequently, the yield within a given timeframe. google.comorgsyn.org
Work-up Procedure: A well-designed work-up procedure is essential to minimize product loss during purification. This includes efficient separation of the product from byproducts and unreacted starting materials.
A patent for the synthesis of fluorinated m-nitrobenzoyl chlorides highlights the importance of using catalytic amounts of a phosphine (B1218219) derivative to reduce side reactions and improve yield and purity. google.com While this specific example deals with a fluorinated analogue, the principle of using specific catalysts to enhance selectivity and yield is broadly applicable in organic synthesis.
Reactivity and Mechanistic Pathways of 3 Hydroxy 4 Nitrobenzoyl Chloride
Nucleophilic Acylation Reactions
Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. This process involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group, which regenerates the carbonyl double bond.
Esterification Reactions with Alcohols and Phenols
3-Hydroxy-4-nitrobenzoyl chloride readily reacts with alcohols and phenols to form the corresponding esters. This reaction, a classic example of nucleophilic acyl substitution, proceeds by the attack of the oxygen atom of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.
The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, yielding the ester and HCl. The base then reacts with the HCl to form a salt. The presence of the electron-withdrawing nitro group on the benzoyl chloride enhances the rate of this reaction by increasing the partial positive charge on the carbonyl carbon.
Table 1: Examples of Esterification Reactions
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|---|---|---|
| This compound | Ethanol (B145695) | Ethyl 3-hydroxy-4-nitrobenzoate | Pyridine or Triethylamine |
Amidation Reactions with Primary and Secondary Amines (e.g., Schotten–Baumann Conditions)
The reaction of this compound with primary and secondary amines produces N-substituted amides. This amidation is highly efficient and is often conducted under Schotten-Baumann conditions. vedantu.combyjus.com These conditions typically involve a two-phase system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) for the acyl chloride and amine, and an aqueous phase containing a base (commonly sodium hydroxide). wikipedia.org
The mechanism begins with the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acyl chloride. byjus.com This forms a tetrahedral intermediate. The subsequent elimination of the chloride ion results in the formation of the amide. The base in the aqueous phase serves two critical purposes: it neutralizes the generated HCl, preventing the protonation of the unreacted amine, and it helps to drive the equilibrium towards the product. byjus.comorganic-chemistry.org The reaction is generally rapid and exothermic.
Table 2: Schotten-Baumann Amidation Reaction
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|---|---|---|
| This compound | Benzylamine | N-Benzyl-3-hydroxy-4-nitrobenzamide | Dichloromethane/H₂O, NaOH |
Formation of Anhydrides and Carboxylic Acid Derivatives
This compound can be used to synthesize both symmetrical and mixed carboxylic anhydrides. The reaction with a carboxylate salt, such as sodium 3-hydroxy-4-nitrobenzoate, would yield the corresponding symmetrical anhydride (B1165640), 3-hydroxy-4-nitrobenzoic anhydride. More commonly, it is reacted with a different carboxylate salt (e.g., sodium acetate) to produce a mixed anhydride (e.g., acetic 3-hydroxy-4-nitrobenzoic anhydride). libretexts.org The mechanism is a standard nucleophilic acyl substitution where the carboxylate anion acts as the nucleophile. libretexts.org
Furthermore, this compound will readily undergo hydrolysis in the presence of water to revert to its parent carboxylic acid, 3-hydroxy-4-nitrobenzoic acid. This reaction highlights the moisture-sensitive nature of most acyl chlorides.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
In Friedel-Crafts acylation, an acyl chloride is used to introduce an acyl group onto an aromatic ring. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). researchgate.net
Acylation of Aromatic Substrates and Heterocycles
This compound can serve as the acylating agent in Friedel-Crafts reactions to produce ketones. The reaction involves the formation of a highly electrophilic acylium ion (R-C≡O⁺) through the interaction of the acyl chloride with the Lewis acid catalyst. khanacademy.org This acylium ion is then attacked by the π-electrons of an electron-rich aromatic substrate, such as benzene (B151609), toluene, or anisole (B1667542). The reaction can also be applied to certain heterocyclic compounds, like pyrroles and furans. nih.govacs.org
However, the reaction is subject to several limitations. The aromatic substrate being acylated must not bear strongly deactivating groups (e.g., -NO₂), as this would render it too unreactive. nih.gov Additionally, the phenolic -OH group on the this compound can itself react with the Lewis acid catalyst, potentially requiring more than a stoichiometric amount of the catalyst.
Regioselectivity and Catalyst Influence in Friedel-Crafts Processes
The regioselectivity of the Friedel-Crafts acylation is primarily determined by the substituents already present on the aromatic substrate that is being acylated, not on the benzoyl chloride itself. Activating groups on the substrate direct the incoming acyl group to the ortho and para positions, while deactivating groups direct it to the meta position. For instance, the acylation of anisole would yield predominantly the para-acylated product due to the steric hindrance at the ortho position.
Intramolecular Acylation Reactions
Intramolecular acylation, specifically intramolecular Friedel-Crafts acylation, is a powerful method for forming cyclic ketones. In the case of this compound, the acyl chloride moiety can potentially react with the activated benzene ring of another molecule in an intermolecular fashion. However, for an intramolecular reaction to occur, the molecule would need to possess a suitable nucleophilic tether that could attack the electrophilic carbonyl carbon.
Given the structure of this compound itself, a direct intramolecular acylation without a tethering group is not feasible. If this compound were a building block in a larger molecule containing an aromatic ring positioned appropriately, an intramolecular Friedel-Crafts acylation could be envisioned. The success of such a cyclization would depend on several factors, including the length and flexibility of the tether, and the electronic nature of the aromatic ring being acylated. Generally, intramolecular reactions are favored when they lead to the formation of stable five- or six-membered rings.
Exploration of Side Reactions and Competing Pathways
In any chemical transformation involving this compound, the potential for side reactions and competing pathways must be considered. The high reactivity of the acyl chloride functional group, coupled with the influence of the hydroxyl and nitro substituents, gives rise to several possibilities.
Hydrolysis and Solvolysis Phenomena in Various Solvents
Acyl chlorides are highly susceptible to nucleophilic attack by water and other solvents (solvolysis). savemyexams.comchemguide.co.uk The reaction of this compound with water would lead to its hydrolysis, forming 3-hydroxy-4-nitrobenzoic acid and hydrochloric acid. chemguide.co.uk This reaction is typically vigorous. chemguide.co.uk
The rate of solvolysis of substituted benzoyl chlorides is sensitive to both the electronic effects of the substituents and the properties of the solvent. nih.gov Studies on various substituted benzoyl chlorides have shown that the mechanism can range from associative (Sₙ2-like) to dissociative (Sₙ1-like), depending on the substituents and the solvent polarity and nucleophilicity. acs.orgmdpi.comnih.gov
In weakly nucleophilic solvents, a cationic reaction channel may become more dominant. mdpi.comnih.gov The table below illustrates the effect of substituents on the solvolysis rates of p-substituted benzoyl chlorides in 97% w/w hexafluoroisopropanol-water (97H), a weakly nucleophilic solvent. While specific data for this compound is unavailable, the trend shows that electron-donating groups accelerate the reaction in this solvent system, suggesting a dissociative mechanism.
Table 1: Relative Solvolysis Rates of p-Substituted Benzoyl Chlorides in 97% w/w Hexafluoroisopropanol-Water (97H) at 25°C
| Substituent (Z) | Relative Rate (k/k₀) |
| OMe | 2500 |
| Me | 25 |
| H | 1 |
| Cl | 0.2 |
| NO₂ | 0.02 |
This table is illustrative and based on data for p-substituted benzoyl chlorides to demonstrate electronic effects. The precise rates for this compound are not available.
Self-Condensation Reactions
Self-condensation is a reaction where two molecules of the same compound react with each other. For acyl chlorides, this can occur under certain conditions, particularly at elevated temperatures, to form anhydrides. In the case of this compound, the hydroxyl group of one molecule could potentially act as a nucleophile, attacking the acyl chloride of another molecule. This would lead to the formation of a polyester-like oligomer or polymer.
However, a more common form of self-condensation for carbonyl compounds is the aldol (B89426) condensation, which requires an enolizable proton. wikipedia.org this compound does not have enolizable protons and would not undergo a typical self-aldol condensation.
Mechanistic Investigations
Elucidating the precise mechanisms of reactions involving this compound would require detailed experimental studies.
Kinetic Studies of Acyl Transfer Reactions
For this compound, kinetic studies of its reaction with various nucleophiles (e.g., anilines, alcohols) would provide valuable information. The Hammett equation is a tool often used to correlate reaction rates with substituent effects. wikipedia.org By determining the reaction rate constants for a series of substituted benzoyl chlorides, a Hammett plot can be constructed, and the reaction constant (ρ) can be calculated. The sign and magnitude of ρ provide insight into the charge development in the transition state of the rate-determining step. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state (characteristic of an associative mechanism). A negative ρ value suggests a buildup of positive charge, indicating a dissociative mechanism.
Isotopic Labeling and Stereochemical Analysis to Elucidate Reaction Mechanisms
Isotopic labeling is a powerful technique for tracing the path of atoms during a chemical reaction. For example, by labeling the oxygen of the hydroxyl group in this compound with ¹⁸O, one could follow its fate in various reactions. In a self-condensation reaction, for instance, determining the location of the ¹⁸O in the product would confirm whether the hydroxyl group acted as a nucleophile.
Stereochemical analysis is another important tool, particularly for reactions involving chiral centers. While this compound is not chiral, if it were to react with a chiral nucleophile, the stereochemistry of the product could provide information about the reaction mechanism. For example, an Sₙ2-type reaction would proceed with inversion of configuration at a chiral center, whereas an Sₙ1-type reaction would lead to a racemic mixture.
Transition State Analysis and Reaction Coordinate Determination
The generally accepted mechanism for nucleophilic acyl substitution on a benzoyl chloride derivative is a two-step addition-elimination process. The first step involves the nucleophilic attack on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate through a first transition state (TS1). The second step is the collapse of this intermediate to reform the carbonyl double bond and expel the chloride leaving group, passing through a second transition state (TS2).
Reaction Coordinate Diagram (Illustrative)
A hypothetical reaction coordinate diagram for the hydrolysis of this compound is presented below. This diagram illustrates the relative energy levels of the reactants, transition states, the tetrahedral intermediate, and the final products.
Reactants: this compound and the nucleophile (e.g., H₂O).
TS1: The transition state for the nucleophilic attack. The geometry is trigonal bipyramidal-like, with the nucleophile approaching the carbonyl carbon and the C=O bond lengthening.
Tetrahedral Intermediate: A relatively stable intermediate where the former carbonyl carbon is sp³-hybridized and bears a negative charge on the oxygen atom.
TS2: The transition state for the departure of the leaving group (Cl⁻). The C-Cl bond is partially broken, and the C-O double bond is partially reformed.
Products: 3-Hydroxy-4-nitrobenzoic acid and HCl.
The presence of the electron-withdrawing nitro group (–NO₂) at the para-position relative to the acyl chloride group significantly influences the reaction coordinate. The –NO₂ group enhances the electrophilicity of the carbonyl carbon through its strong inductive (–I) and resonance (–M) effects. This increased electrophilicity lowers the energy of the first transition state (TS1), thereby accelerating the rate of nucleophilic attack.
Conversely, the hydroxyl group (–OH) at the meta-position to the acyl chloride has a more complex influence. It is an electron-withdrawing group through its inductive effect (–I) but an electron-donating group via its resonance effect (+M). Given its meta position, the resonance effect on the carbonyl carbon is less pronounced. Therefore, its primary influence is a moderate electron-withdrawing inductive effect, which would also contribute to stabilizing the transition state.
Detailed Research Findings (Inferred from Analogous Systems)
While specific data for this compound is unavailable, computational studies on substituted benzoyl chlorides allow for the estimation of activation energies and the characterization of transition state geometries. The key parameters are the activation energy (ΔG‡) for the formation of the tetrahedral intermediate and the geometry of the transition state.
| Parameter | Description | Expected Influence of Substituents on this compound |
| Activation Energy (ΔG‡₁) | The energy barrier for the nucleophilic attack (TS1). | Expected to be relatively low due to the strong electron-withdrawing nature of the nitro group, which stabilizes the developing negative charge on the carbonyl oxygen in the transition state. |
| Transition State 1 (TS1) Geometry | The arrangement of atoms at the peak of the first energy barrier. | The C-O bond of the carbonyl is elongated, and the C-Nu bond is partially formed. The geometry around the carbonyl carbon is distorted tetrahedral. |
| Activation Energy (ΔG‡₂) | The energy barrier for the collapse of the tetrahedral intermediate (TS2). | Generally lower than ΔG‡₁ for good leaving groups like chloride. The electron-withdrawing substituents can stabilize the intermediate, potentially increasing this barrier slightly relative to unsubstituted benzoyl chloride, but the reformation of the stable carbonyl group is a strong driving force. |
| Transition State 2 (TS2) Geometry | The arrangement of atoms at the peak of the second energy barrier. | The C-Cl bond is significantly elongated, and the C=O double bond character is increased compared to the intermediate. |
The rate-determining step for the nucleophilic acyl substitution of reactive acyl chlorides is typically the initial nucleophilic attack (the formation of TS1). The strong activation provided by the nitro group in this compound would reinforce this, making the first step decidedly rate-limiting.
Interactive Data Table: Estimated Relative Reactivity
The following table provides a qualitative comparison of the expected reactivity of this compound with related compounds based on the electronic effects of their substituents. The reactivity is inferred from the expected stability of the transition state for nucleophilic attack.
| Compound | Substituent Effects | Expected Relative Rate of Nucleophilic Attack |
| Benzoyl chloride | (Reference) | 1 |
| 4-Nitrobenzoyl chloride | Strong –I, –M from –NO₂ | > 100 |
| 3-Hydroxybenzoyl chloride | Weak –I from –OH | > 1 |
| This compound | Strong –I, –M from –NO₂; Weak –I from –OH | > 100 (likely higher than 4-nitrobenzoyl chloride) |
Note: The relative rates are illustrative and based on established principles of substituent effects in electrophilic aromatic substitution.
Applications of 3 Hydroxy 4 Nitrobenzoyl Chloride in Complex Organic Synthesis
Role as an Intermediate in Fine Chemical Synthesis
The reactivity of the acyl chloride group, modulated by the electronic effects of the nitro and hydroxyl substituents, positions 3-Hydroxy-4-nitrobenzoyl chloride as a key intermediate in the synthesis of high-value fine chemicals.
The inherent functionalities of this compound make it a significant intermediate in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). The acyl chloride group readily participates in acylation reactions, particularly with amines, to form stable amide bonds which are a cornerstone of many drug scaffolds. This reaction is fundamental in linking the 3-hydroxy-4-nitrophenyl motif to other molecular fragments, thereby building complex pharmaceutical intermediates.
For instance, the synthesis of novel bio-functional hybrid molecules often relies on the Schotten-Baumann reaction conditions, where an acyl chloride reacts with an amine in the presence of a base. solubilityofthings.com While a direct example using this compound is not explicitly detailed in the provided literature, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide from 4-nitrobenzoyl chloride highlights a parallel strategy. solubilityofthings.com This suggests a viable pathway for creating a diverse library of amide-containing compounds by reacting this compound with various primary and secondary amines, which can then be evaluated as lead compounds in drug discovery programs. The presence of the hydroxyl and nitro groups offers further sites for modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.
The utility of this compound extends to the agrochemical sector, where it serves as an intermediate for creating new crop protection agents. The development of novel herbicides, insecticides, and fungicides often involves the synthesis of molecules with specific toxophores, and the 3-hydroxy-4-nitrophenyl unit can be a key component of these. The reactivity of the acyl chloride allows for its conjugation to other molecular frameworks known to possess pesticidal activity.
The general importance of nitroaromatic compounds as precursors in the synthesis of biologically active molecules, including agrochemicals, is well-established. solubilityofthings.com The synthesis of various agrochemicals often involves acylation steps to introduce a particular benzoyl moiety into a larger, more complex structure. The dual electronic nature of the substituents in this compound can influence the biological efficacy and selectivity of the final agrochemical product.
Building Block for Multifunctional Organic Molecules
The distinct functional groups of this compound allow it to act as a foundational component for the synthesis of diverse and complex organic molecules, including various heterocyclic systems.
While direct evidence for the use of this compound in the synthesis of furanonaphthoquinones is not prevalent in the searched literature, the closely related 4-nitrobenzoyl chloride is utilized for this purpose. chemicalbook.com Furanonaphthoquinones are a class of compounds with significant biological activity, and their synthesis often involves multi-step sequences. A versatile strategy for the preparation of polysubstituted furanonaphthoquinones involves the creation of poly-functionalized phosphorus zwitterions, which then undergo an intramolecular Wittig reaction. rsc.orgnih.gov
Given the structural similarity, it is plausible that this compound could be employed in analogous synthetic routes. The acyl chloride would be used to introduce the 3-hydroxy-4-nitrobenzoyl group into a suitable precursor, which would then be elaborated to form the furanonaphthoquinone skeleton. The hydroxyl group could potentially influence the reaction pathway or serve as a handle for further functionalization of the final product.
Coumarins are a prominent class of heterocyclic compounds with a wide array of biological activities. The synthesis of novel coumarin (B35378) derivatives often involves the modification of a pre-formed coumarin ring. One common method is the esterification of a hydroxycoumarin with a substituted benzoyl chloride.
This compound is a prime candidate for such a reaction, for example, with 4-hydroxycoumarin (B602359) or 7-hydroxy-4-methylcoumarin. The reaction would proceed via an ester linkage, incorporating the 3-hydroxy-4-nitrobenzoyl moiety into the coumarin scaffold. The resulting molecule would be a hybrid structure possessing the characteristics of both parent compounds, potentially leading to enhanced or novel biological properties. The general synthetic scheme for such a reaction is well-documented for various substituted benzoyl chlorides.
The synthesis of 3-amidocoumarin derivatives through the reaction of 3-amino-4-hydroxycoumarin with various acid chlorides further illustrates the potential for incorporating the 3-hydroxy-4-nitrobenzoyl group into the coumarin framework, in this case via an amide bond. rsc.org
Utility in the Synthesis of Specialty Materials
The application of benzoyl chloride derivatives extends beyond pharmaceuticals and agrochemicals into the realm of materials science. 4-Nitrobenzoyl chloride, for example, is recognized for its utility in producing polymeric materials. solubilityofthings.com The ability of the acyl chloride to react with suitable monomers allows for the incorporation of the nitrobenzoyl unit into a polymer chain, thereby modifying the properties of the resulting material.
By extension, this compound represents a functional monomer for the synthesis of specialty polymers. The introduction of the 3-hydroxy-4-nitrobenzoyl moiety could impart specific properties to the polymer, such as altered thermal stability, solubility, or optical characteristics. The hydroxyl group, in particular, offers a site for cross-linking or for influencing the polymer's hydrophilicity and hydrogen-bonding capabilities. The nitro group can also be chemically modified in the polymer to further tune its properties.
Precursor for Dyes and Pigments Development
The utility of this compound as a precursor in the synthesis of dyes and pigments stems from the inherent properties of its constituent functional groups. The nitro group (-NO₂) acts as a chromophore, a group responsible for imparting color, while the hydroxyl group (-OH) serves as an auxochrome, a group that can modify and often intensify the color. The reactive acyl chloride (-COCl) group provides a convenient handle for covalently bonding the molecule to various substrates or incorporating it into larger, more complex dye structures.
While direct synthesis of commercial dyes using this compound is not extensively documented in publicly available literature, its structural similarity to other known dye intermediates, such as various nitroanilines and nitrobenzoic acids, points to its potential in this field. nih.gov For instance, many azo dyes, which constitute a large class of synthetic colorants, are synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich component. nih.gov The nitro group in this compound can be readily reduced to an amino group, thus generating a diazonium salt precursor. Subsequent coupling reactions could lead to the formation of a diverse range of azo dyes with varying colors and properties.
The general synthetic utility of nitro-substituted benzoyl chlorides in dye chemistry is well-established. For example, 4-nitrobenzoyl chloride is a known intermediate for dyestuffs. chemicalbook.comnih.gov This suggests that this compound, with its additional hydroxyl functionality, could be employed to create dyes with enhanced properties, such as improved solubility in polar solvents or better binding affinity to fabrics.
Table 1: Potential Dye Classes Derivable from this compound
| Dye Class | Synthetic Strategy | Potential Properties |
| Azo Dyes | Reduction of the nitro group to an amine, followed by diazotization and coupling. | Wide range of colors (yellow, orange, red, brown, black); good lightfastness. nih.gov |
| Anthraquinone Dyes | The benzoyl chloride moiety could be used to acylate aminoanthraquinones, modifying the color and properties of existing dyes. | Bright colors; high stability. researchgate.net |
| Sulfur Dyes | Reaction with sodium polysulfide. | Black, brown, and dark blue colors; cost-effective. |
Application in Functional Polymers and Advanced Materials (Inference from related nitrobenzoic acids)
The incorporation of specific functional groups into polymer backbones is a key strategy for designing advanced materials with tailored properties. The structural features of this compound make it an interesting candidate monomer for the synthesis of functional polymers. The acyl chloride group can readily participate in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively.
The presence of the nitro group on the aromatic ring is particularly significant. Nitro-containing aromatic compounds are known to exhibit interesting electronic and optical properties. For instance, the nitro group is a strong electron-withdrawing group, which can enhance the thermal stability and mechanical properties of polymers. researchgate.net Furthermore, polymers containing nitro groups have been investigated for their potential in nonlinear optical (NLO) applications and as electro-optical (EO) materials. researchgate.net Although direct polymerization of this compound is not widely reported, inferences can be drawn from the behavior of related nitrobenzoic acids and their derivatives in polymer synthesis. fishersci.com
For example, polyamide-imides (PAIs) are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. wikipedia.org These are often synthesized from trimellitic acid anhydride (B1165640) and aromatic diamines. wikipedia.org The synthesis of poly(esteramide)s containing nitro groups has also been shown to induce liquid crystallinity. researchgate.net By analogy, this compound could serve as a monomer or a modifying agent to introduce nitro functionality into polyesters and polyamides, potentially leading to materials with enhanced thermal and optical properties.
The hydroxyl group adds another layer of functionality. It can participate in hydrogen bonding, which can influence the polymer's morphology and mechanical properties. It also provides a site for further chemical modification of the resulting polymer.
Table 2: Potential Functional Polymers from this compound
| Polymer Class | Potential Monomers for Copolymerization | Potential Properties and Applications |
| Polyesters | Diols (e.g., ethylene (B1197577) glycol, bisphenol A) | Enhanced thermal stability, potential for NLO applications. |
| Polyamides | Diamines (e.g., hexamethylenediamine, m-phenylenediamine) | High strength, improved solubility due to the hydroxyl group, potential for gas separation membranes. |
| Polyamide-imides | Diamines and trimellitic anhydride | Exceptional thermal and chemical resistance, high mechanical strength. wikipedia.org |
Advanced Characterization and Computational Studies of 3 Hydroxy 4 Nitrobenzoyl Chloride and Its Reactivity
Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-hydroxy-4-nitrobenzoyl chloride and for monitoring its reactivity. By analyzing the interaction of the molecule with electromagnetic radiation, we can gain insights into its proton and carbon environments, molecular weight and fragmentation, functional groups, and electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environments of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro and carbonyl chloride groups and the electron-donating effect of the hydroxyl group. Protons on an aromatic ring typically appear in the range of 6.5-8.0 ppm. libretexts.org The electron-withdrawing nature of a substituent tends to shift the signals of ortho and para protons downfield, while an electron-donating group tends to shift them upfield. jove.com In the case of this compound, the three aromatic protons would exhibit a complex splitting pattern due to spin-spin coupling. For comparison, the ¹H NMR spectrum of the related isomer, 4-nitrophenol, shows signals in the aromatic region that are split into a characteristic pattern for a para-substituted benzene (B151609) ring. quora.comchemicalbook.com The phenolic hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.
¹³C NMR Spectroscopy: Aromatic carbons typically resonate in the 120-150 ppm range in a ¹³C NMR spectrum. libretexts.org The positions of the signals are influenced by the nature of the substituents on the ring. fiveable.me For this compound, six distinct signals are expected for the aromatic carbons, as the substitution pattern does not result in any symmetry that would make carbons chemically equivalent. libretexts.org The carbon attached to the electron-withdrawing nitro group and the carbonyl carbon of the benzoyl chloride are expected to be shifted significantly downfield. researchgate.net The carbonyl carbon of an aromatic acid chloride typically appears in the range of 165-185 ppm. oregonstate.edu
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Theoretical)
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
| Aromatic Protons | 6.5 - 8.5 | The exact shifts and coupling constants would depend on the specific electronic environment created by the three different substituents. Protons ortho and para to the nitro and carbonyl groups would be shifted further downfield. |
| Hydroxyl Proton | 5.0 - 10.0 (broad) | Chemical shift is highly variable and depends on solvent, concentration, and temperature. |
| Aromatic Carbons | 120 - 160 | Six distinct signals are expected. Carbons attached to the nitro and carbonyl groups will be at the lower end of this range (more deshielded). |
| Carbonyl Carbon | 165 - 185 | Characteristic chemical shift for an acid chloride. |
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₇H₄ClNO₄), the expected monoisotopic mass is approximately 200.98 g/mol .
The fragmentation of nitroaromatic compounds in mass spectrometry often involves characteristic losses of the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da). nih.govyoutube.com The fragmentation of benzoyl chloride derivatives typically shows a prominent peak corresponding to the benzoyl cation (C₆H₅CO⁺, m/z 105), though this would be modified by the substituents in this case. nih.gov The presence of a hydroxyl group can also influence the fragmentation pathway. For N-benzoyl-2-hydroxyalkylamines, a rearrangement involving the transfer of the hydroxyl hydrogen has been observed. cdnsciencepub.com
A plausible fragmentation pattern for this compound could involve the initial loss of the chlorine atom, followed by the sequential loss of carbon monoxide (CO), the nitro group (NO₂), and other fragments from the aromatic ring. The investigation of nitroaromatic compounds by mass spectrometry has shown that the position of substituents can significantly influence the fragmentation pathways. nih.gov
Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Notes |
| 201/203 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom. |
| 166 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 155 | [M-NO₂]⁺ | Loss of a nitro group. |
| 138 | [M-Cl-CO]⁺ | Loss of chlorine followed by carbon monoxide. |
| 121 | [M-Cl-NO₂]⁺ | Loss of both chlorine and the nitro group. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), nitro (N-O), and carbonyl (C=O) groups, as well as absorptions associated with the aromatic ring.
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ for the hydroxyl group. pressbooks.pub
N-O Stretches: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.com
C=O Stretch: The carbonyl group of the acid chloride is expected to show a strong absorption at a relatively high wavenumber, typically in the range of 1770-1810 cm⁻¹ for aromatic acid chlorides. libretexts.orgyoutube.comblogspot.com
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region. libretexts.org
Interactive Data Table: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Hydroxyl | O-H Stretch | 3200 - 3600 | Broad, Medium to Strong |
| Nitro | Asymmetric N-O Stretch | 1550 - 1475 | Strong |
| Nitro | Symmetric N-O Stretch | 1360 - 1290 | Medium to Strong |
| Acyl Chloride | C=O Stretch | 1770 - 1810 | Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak (multiple bands) |
| Acyl Chloride | C-Cl Stretch | 550 - 730 | Medium |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The presence of chromophores, such as the nitro group and the benzoyl group, and auxochromes, like the hydroxyl group, on the benzene ring will influence the absorption spectrum of this compound.
Phenol (B47542) itself exhibits an absorption maximum around 275 nm. docbrown.info The addition of a nitro group, a strong chromophore, to the phenolic ring system extends the conjugation and typically results in a bathochromic (red) shift to longer wavelengths. For instance, 3-nitrophenol (B1666305) has an absorption maximum around 340 nm. docbrown.info The electronic spectra of nitrophenols are also sensitive to the pH of the solution, as deprotonation of the hydroxyl group to form a phenolate (B1203915) ion alters the electronic structure and leads to a further red shift. researchgate.net The absorption spectra of nitrophenols have been studied in various solvents, and the position of the absorption bands can be influenced by the solvent polarity. rsc.org
For this compound, the combined electronic effects of the hydroxyl, nitro, and benzoyl chloride groups are expected to result in absorption maxima in the UV or near-visible region.
Interactive Data Table: Predicted UV-Visible Absorption for this compound
| Predicted λmax (nm) | Associated Electronic Transition | Notes |
| ~280 - 350 | π → π | The exact maximum would depend on the solvent and the interplay of the electronic effects of the substituents. This transition involves the aromatic system and the attached chromophores. |
| > 350 (in basic solution) | π → π | Upon deprotonation of the hydroxyl group, a bathochromic shift is expected. |
Computational Chemistry Methodologies
Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules at the atomic level.
Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. It can be employed to determine the optimized geometry of this compound, providing insights into bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can elucidate the electronic properties of the molecule, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
For substituted benzenes, the nature and position of the substituents significantly influence the HOMO and LUMO energies and distributions. researchgate.net In this compound, the electron-donating hydroxyl group will raise the energy of the HOMO, while the electron-withdrawing nitro and benzoyl chloride groups will lower the energy of the LUMO. The HOMO is likely to be localized more on the phenol-like part of the molecule, while the LUMO is expected to be concentrated around the nitrobenzoyl moiety. DFT studies on related molecules, such as substituted benzyl (B1604629) chlorides, have shown that the stability and reactivity are strongly dependent on the substituents. acs.org
Interactive Data Table: Predicted DFT Computational Results for this compound
| Parameter | Predicted Outcome | Significance |
| Optimized Geometry | A non-planar structure is likely due to the steric hindrance between the substituents. Bond lengths and angles will deviate from those of unsubstituted benzene. | Provides the most stable three-dimensional structure of the molecule. |
| HOMO Energy | Relatively high due to the electron-donating hydroxyl group. | Indicates the molecule's potential to act as an electron donor in chemical reactions. |
| LUMO Energy | Relatively low due to the electron-withdrawing nitro and benzoyl chloride groups. | Indicates the molecule's potential to act as an electron acceptor. |
| HOMO-LUMO Gap | Expected to be relatively small. | Suggests a higher degree of chemical reactivity compared to less substituted aromatic compounds. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the oxygen atoms of the nitro and hydroxyl groups; positive potential near the carbonyl carbon and the aromatic protons. | Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. It is crucial for predicting how a molecule will interact with other chemical species. The MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In an MEP map, different colors signify varying levels of electrostatic potential. Typically, red indicates regions of most negative potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue highlights areas of the most positive potential, which are electron-deficient and susceptible to nucleophilic attack. Intermediate potentials are represented by colors like green and yellow, with green often indicating neutral potential.
For this compound, the MEP map reveals distinct reactive sites governed by its functional groups:
Negative Potential (Red/Yellow Regions): The most significant negative potential is localized on the oxygen atoms of the nitro group (NO₂) and the carbonyl group (C=O). The oxygen of the hydroxyl group (-OH) also exhibits a negative potential. These electron-rich areas are the primary sites for interaction with electrophiles.
Positive Potential (Blue Regions): A strong positive potential is centered on the hydrogen atom of the hydroxyl group, making it a likely hydrogen bond donor. Crucially, the carbonyl carbon atom is also highly electrophilic. The combined electron-withdrawing effects of the attached chlorine atom, the nitro group, and the carbonyl oxygen make this carbon atom highly electron-deficient and the principal site for nucleophilic attack, which is characteristic of acylation reactions. solubilityofthings.com
The MEP analysis provides a clear rationale for the reactivity of this compound, particularly its function as an acylating agent. solubilityofthings.com The distinct separation of charge predicts that nucleophiles will preferentially attack the carbonyl carbon, initiating reactions like esterification or amidation.
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
|---|---|---|
| Oxygen atoms of the Nitro (NO₂) group | Highly Negative | Site for electrophilic attack; Hydrogen bond acceptor |
| Oxygen atom of the Carbonyl (C=O) group | Highly Negative | Site for electrophilic attack; Hydrogen bond acceptor |
| Carbonyl Carbon (C=O) | Highly Positive | Primary site for nucleophilic attack (e.g., acylation) |
| Hydrogen atom of the Hydroxyl (-OH) group | Positive | Hydrogen bond donor |
| Aromatic Ring | Neutral to Slightly Negative | Can participate in π-π stacking interactions |
Conformational Analysis and Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)
Conformational analysis and the study of intermolecular forces are essential for understanding the solid-state properties of a compound, including its crystal packing, stability, and polymorphism. Hirshfeld surface analysis is a modern computational method that provides quantitative and visual insights into these non-covalent interactions within a crystal lattice. nih.govscispace.com
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule within the surface) dominates that of the surrounding pro-crystal. This surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts. The d_norm surface uses a red-white-blue color scheme: red spots indicate contacts shorter than the van der Waals (vdW) radii and represent key interactions like hydrogen bonds, blue regions show contacts longer than the vdW radii, and white areas denote contacts at the vdW separation distance. scispace.com
For this compound, a Hirshfeld analysis would be expected to reveal several key intermolecular interactions:
Strong Hydrogen Bonding: The most significant interactions would likely be O—H⋯O hydrogen bonds. These can form between the hydroxyl group (-OH) of one molecule and the highly electronegative oxygen atoms of the nitro group (NO₂) or the carbonyl group (C=O) of a neighboring molecule. These interactions would appear as prominent red regions on the d_norm map.
Weaker Hydrogen Bonds: C—H⋯O interactions between the aromatic hydrogens and the oxygen atoms are also expected to contribute to the crystal packing. nih.gov
van der Waals Forces: H⋯H contacts typically account for a large percentage of the surface area, representing the general van der Waals forces that hold the molecules together. nih.gov
| Intermolecular Contact Type | Predicted Contribution (%) | Description of Interaction |
|---|---|---|
| O⋯H / H⋯O | ~30 - 40% | Represents strong hydrogen bonding involving hydroxyl, nitro, and carbonyl groups. Crucial for crystal packing. |
| H⋯H | ~25 - 35% | Represents the significant contribution of non-specific van der Waals forces. |
| C⋯H / H⋯C | ~15 - 25% | Indicates weaker C-H⋯π and other C-H⋯O/N interactions. nih.gov |
| Cl⋯H / H⋯Cl | ~5 - 10% | Contribution from contacts involving the chlorine atom. |
| Other (C⋯C, C⋯O, N⋯O, etc.) | ~5% | Minor contributions from other van der Waals and dipolar interactions. nih.gov |
Computational Prediction of Reaction Pathways and Energetics
Computational chemistry provides indispensable tools for elucidating reaction mechanisms, predicting the feasibility of chemical transformations, and understanding the factors that control reaction rates and outcomes. Using methods like Density Functional Theory (DFT), it is possible to model the reaction pathways of this compound with various nucleophiles.
A computational study of a reaction pathway typically involves several key steps:
Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.
Transition State (TS) Search: The transition state, which is the highest energy point along the reaction coordinate, is located. The TS represents the energy barrier that must be overcome for the reaction to proceed.
Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
For this compound, the primary reaction of interest is nucleophilic acyl substitution. A computational study could model its reaction with a simple nucleophile, such as methanol (B129727) (for esterification) or ammonia (B1221849) (for amidation). The electron-withdrawing nitro group is expected to increase the electrophilicity of the carbonyl carbon, likely lowering the activation energy for the nucleophilic attack compared to a non-nitrated analogue. solubilityofthings.com The hydroxyl group could participate in the reaction through intramolecular catalysis or by influencing the electronic properties of the transition state.
By comparing the energy barriers for different potential pathways, chemists can predict which products are most likely to form and under what conditions. These theoretical predictions can guide synthetic chemists in designing experiments, optimizing reaction conditions, and developing novel synthetic routes.
| Step | Objective | Computational Method/Details | Expected Outcome |
|---|---|---|---|
| 1 | Optimize Reactant Geometries | DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311G++(d,p)). scispace.com | Lowest energy structures of this compound and ammonia. |
| 2 | Model Nucleophilic Attack | Locate the transition state for the formation of the tetrahedral intermediate. | Structure and energy of the first transition state (TS1). |
| 3 | Optimize Tetrahedral Intermediate | Full geometry optimization of the intermediate formed after nucleophilic attack. | Structure and stability of the key reaction intermediate. |
| 4 | Model Leaving Group Departure | Locate the transition state for the elimination of the chloride ion. | Structure and energy of the second transition state (TS2). |
| 5 | Optimize Product Geometries | Full geometry optimization of the final products (3-Hydroxy-4-nitrobenzamide and HCl). | Lowest energy structures of the products. |
| 6 | Construct Reaction Energy Profile | Calculate relative energies of all species (Reactants, TS1, Intermediate, TS2, Products). | Determination of activation energies and overall reaction energy to assess kinetic and thermodynamic feasibility. |
Derivatives of 3 Hydroxy 4 Nitrobenzoyl Chloride: Synthesis and Research Applications
Synthesis and Transformations of Esters and Amides of 3-Hydroxy-4-nitrobenzoic Acid
The synthesis of esters and amides from 3-hydroxy-4-nitrobenzoic acid, typically proceeding via its more reactive acyl chloride form, is a fundamental step in creating a diverse range of functionalized molecules. These derivatives serve as key intermediates for more complex chemical structures.
The initial step often involves the conversion of 3-hydroxy-4-nitrobenzoic acid to its corresponding methyl ester. This is commonly achieved through Fischer esterification, where the acid is refluxed in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. nih.gov Alternatively, the acid can be treated with reagents like thionyl chloride to form 3-hydroxy-4-nitrobenzoyl chloride, which then readily reacts with various alcohols or amines to yield the desired esters or amides. mdpi.com
Once synthesized, these esters and amides can undergo further chemical transformations. A common subsequent reaction is the reduction of the nitro group to an amine. This transformation is crucial for building more complex molecules, such as benzo[d]thiazoles. For example, the nitro group of methyl 3-hydroxy-4-nitrobenzoate can be reduced to an amino group using catalytic hydrogenation or reducing agents like tin(II) chloride. nih.gov The hydroxyl group can also be modified, for instance, by protecting it with a tert-butyldimethylsilyl (TBDMS) group to prevent unwanted side reactions during subsequent synthetic steps. nih.gov
Amide synthesis follows a similar pathway. The reaction of an amine with an acyl chloride, known as the Schotten-Baumann reaction, is a straightforward method to form the amide bond. mdpi.com For instance, 4-nitrobenzoyl chloride reacts with amines like 2-(3-chlorophenyl)ethan-1-amine in the presence of a base such as triethylamine (B128534) to produce the corresponding N-substituted amide. mdpi.com These amide derivatives are stable and serve as foundational structures for developing new chemical entities.
Table 1: Selected Synthesis of Esters and Amides
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| 3-Hydroxy-4-nitrobenzoic acid | Methanol, H₂SO₄ | Methyl 3-hydroxy-4-nitrobenzoate | Esterification nih.gov |
| Methyl 3-hydroxy-4-nitrobenzoate | tert-Butyldimethylsilyl chloride, Pyridine (B92270) | Methyl 3-((tert-butyldimethylsilyl)oxy)-4-nitrobenzoate | Protection of hydroxyl group nih.gov |
| Methyl 3-(benzyloxy)-4-nitrobenzoate | SnCl₂, Ethyl acetate/Methanol | Methyl 4-amino-3-(benzyloxy)benzoate | Nitro group reduction nih.gov |
| 4-Nitrobenzoyl chloride | 2-(3-chlorophenyl)ethan-1-amine, Triethylamine | N-(3-chlorophenethyl)-4-nitrobenzamide | Amide synthesis mdpi.com |
Conjugation Strategies and Hybrid Molecule Design
The unique trifunctional nature of this compound makes it a prime candidate for conjugation strategies, where it is linked to other molecular fragments to create hybrid molecules with novel properties. These strategies are particularly relevant in the fields of coordination chemistry and medicinal chemistry.
Derivatives of 3-hydroxy-4-nitrobenzoic acid are employed as ligands for creating metal complexes. The carboxylate group (or its ester/amide derivative), the phenolic hydroxyl group, and the nitro group all offer potential coordination sites, making these molecules versatile ligands. Nitro-containing ligands, in general, are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. nih.gov
The design of these ligands often involves the reaction of the acyl chloride with a suitable molecule to introduce additional coordinating atoms. The resulting ligand can then chelate metal ions through different modes. For example, pyrazole-derived ligands containing nitro groups have been shown to form complexes with transition metals like copper(II) and cobalt(II). researchgate.net While direct studies on this compound-derived ligands are specific, the principles from related nitrobenzoic acids are applicable. The electronic properties conferred by the nitro and hydroxyl groups can tune the electron density on the coordinating atoms, thereby influencing the stability and reactivity of the resulting metal complex. nih.gov Research in this area explores the synthesis of novel coordination compounds with potential applications in catalysis and materials science. mst.edu
In medicinal chemistry, functional molecules like this compound can be integrated into prodrugs to improve the pharmacokinetic properties of a parent drug. nih.gov A prodrug is an inactive or less active compound that is metabolized in the body to release the active therapeutic agent. This approach can enhance solubility, stability, and bioavailability, or enable targeted delivery to specific tissues. nih.govgoogle.com
One common strategy involves linking a drug molecule to a promoiety, such as a derivative of 3-hydroxy-4-nitrobenzoic acid, via a cleavable linker like an ester or carbamate (B1207046) bond. google.com The linker is designed to be stable in the bloodstream but cleaved by enzymes at the target site. For instance, the acyl chloride can be used to attach this moiety to a drug containing a hydroxyl or amino group. The nitro group on the ring can be subsequently reduced to an amine, providing another handle for further functionalization or altering the molecule's properties to facilitate targeted delivery.
Nanoparticle-based drug delivery systems represent another advanced strategy. nih.gov Derivatives of this compound can be incorporated into polymers or liposomes that encapsulate a drug. These nanoparticles can protect the drug from degradation, and their surface can be functionalized with ligands that bind to specific receptors on target cells, thereby achieving targeted delivery and reducing systemic side effects. nih.gov
Structure-Activity Relationship (SAR) Studies on Functionalized Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its properties and reactivity. For derivatives of this compound, SAR studies focus on how modifications to the molecule affect its chemical behavior and synthetic utility.
The reactivity of the 3-hydroxy-4-nitrobenzoyl scaffold can be systematically tuned by modifying its functional groups. The benzene (B151609) ring's reactivity towards electrophilic substitution is heavily influenced by the electronic effects of its substituents. libretexts.org The hydroxyl group is an activating, ortho-, para-directing group due to its strong resonance effect, which donates electron density to the ring. libretexts.org Conversely, the nitro group is a powerful deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. libretexts.org
Systematic modification might involve:
Alkylation or Acylation of the Hydroxyl Group: Converting the -OH group to an ether (-OR) or an ester (-OCOR) can alter its electron-donating ability and steric profile, which in turn affects the reactivity of the aromatic ring and the acyl chloride group.
Reduction of the Nitro Group: As mentioned, reducing the -NO₂ group to an amino group (-NH₂) dramatically changes its electronic influence from strongly withdrawing to strongly donating. This transformation fundamentally alters the chemical properties of the molecule. nih.gov
Introduction of Additional Substituents: Adding other groups to the aromatic ring allows for fine-tuning of its electronic and steric properties, providing a platform for developing derivatives with tailored reactivity for specific synthetic applications.
The substituents on the aromatic ring have a profound impact on the chemical behavior of the entire molecule, particularly the reactivity of the acyl chloride group.
Electron-Withdrawing Groups (EWGs): The nitro group, being a strong EWG, increases the electrophilicity of the carbonyl carbon in the acyl chloride. This makes the acyl chloride highly reactive towards nucleophiles, facilitating the synthesis of esters and amides.
Electron-Donating Groups (EDGs): The hydroxyl group, a strong EDG, donates electron density to the ring. This effect can modulate the reactivity of the acyl chloride, although the influence of the para-nitro group is generally dominant in this respect. The interplay between the -OH and -NO₂ groups creates a unique electronic balance that is a key subject of SAR studies. nih.govresearchgate.net
Table 2: Influence of Substituents on Aromatic Ring Reactivity
| Substituent | Electronic Effect | Effect on Ring Reactivity | Directing Effect |
|---|---|---|---|
| -OH (Hydroxyl) | Electron-donating (Resonance) | Activating | Ortho, Para libretexts.org |
| -NO₂ (Nitro) | Electron-withdrawing (Resonance & Inductive) | Deactivating | Meta libretexts.org |
| -NH₂ (Amino) | Electron-donating (Resonance) | Strongly Activating | Ortho, Para libretexts.org |
| -COCl (Acyl Chloride) | Electron-withdrawing (Inductive) | Deactivating | Meta |
Future Research Directions and Unexplored Avenues
Development of Catalytic and Stereoselective Synthetic Routes
Current synthetic methods for related nitrobenzoyl chlorides often rely on stoichiometric reagents like thionyl chloride or phosphorus pentachloride. ontosight.aiorgsyn.org A significant future direction lies in the development of catalytic routes to both the parent compound and its derivatives. Research into catalytic, and particularly stereoselective, transformations would represent a major advance.
For instance, the development of chiral catalysts for reactions involving the acyl chloride or for derivatization of the hydroxyl group could lead to the synthesis of enantiomerically pure compounds. This is crucial for applications in pharmaceuticals and agrochemicals where stereochemistry dictates biological activity. While stereoselective aldol (B89426) reactions have been successfully implemented in flow chemistry for other complex molecules, beilstein-journals.org applying similar principles to reactions involving 3-hydroxy-4-nitrobenzoyl chloride remains an unexplored field. Future work could focus on designing organocatalysts or transition-metal complexes that can control the stereochemical outcome of reactions at centers adjacent to the benzoyl moiety.
Investigation of Photo- and Electro-Chemical Transformations
The application of photochemical and electrochemical methods to this compound is a nascent field ripe for exploration. The nitroaromatic system is known to be electrochemically active, and its reduction can lead to various functional groups, including nitroso, hydroxylamino, and amino moieties. A systematic electrochemical study could map out the reduction potentials and products under different conditions, providing controlled routes to novel derivatives.
Similarly, photochemistry offers intriguing possibilities. Research has begun to unlock novel reaction pathways of certain organic molecules using visible light, accessing reactive intermediates like singlet and triplet carbenes. rsc.orgresearchgate.net Investigating the photochemical behavior of this compound could reveal new cycloadditions, rearrangements, or substitution reactions, driven by the excited states of the nitroaromatic ring. This could lead to the synthesis of complex polycyclic structures that are inaccessible through traditional thermal methods.
Integration into Flow Chemistry and Automated Synthesis Platforms
The high reactivity of acyl chlorides like this compound makes them ideal candidates for integration into continuous flow chemistry platforms. Flow chemistry offers significant advantages in terms of safety (managing exothermic reactions), reproducibility, and scalability. beilstein-journals.org Generating and using this reactive intermediate in-situ within a flow reactor would mitigate issues related to its storage and handling.
Future research could focus on developing multi-step flow sequences where 3-hydroxy-4-nitrobenzoic acid is converted to the acyl chloride in one module, which is then immediately reacted with a nucleophile in a subsequent module. This approach has been successfully used for other syntheses, demonstrating higher yields and shorter reaction times compared to batch processing. beilstein-journals.org Automating such platforms would enable the rapid synthesis of a library of derivatives for high-throughput screening in drug discovery or materials development.
Exploration of Novel Reaction Pathways and Unexpected Reactivity
The interplay of the hydroxyl, nitro, and acyl chloride groups on the same aromatic ring may give rise to unexpected reactivity under specific conditions. For example, studies on the reaction between benzoyl chloride and nitrobenzene (B124822) when subjected to ultrasound followed by heating revealed an unexpected electron transfer reaction, leading to products like benzoic anhydride (B1165640). nih.govcoventry.ac.ukresearchgate.netzhangqiaokeyan.com This suggests that unconventional activation methods could unlock novel transformations for this compound.
Future investigations could explore its reactivity under high pressure, microwave irradiation, or with sonochemical activation. Furthermore, correlation analysis of solvolysis rates for other substituted benzoyl chlorides has revealed unexpected kinetic effects, where nitro-substituted variants sometimes deviate from predicted models. mdpi.com A thorough mechanistic study of this compound could reveal unique neighboring group participation effects or stabilization of intermediates, leading to a deeper understanding of its chemical behavior and the discovery of novel reaction pathways.
Applications in Advanced Material Science beyond Dyes and Pigments
While related compounds are used as intermediates for dyes, the future for this compound lies in advanced materials. ontosight.ai The molecule is an ideal monomer for creating high-performance polymers due to its multiple reactive sites.
The acyl chloride and hydroxyl groups are perfectly suited for polycondensation reactions to form polyesters and polyamides. ontosight.ai The resulting polymers would have a pendant nitro group at regular intervals along the chain. This nitro group is not merely a passive substituent; it can be used to tune the material's properties, such as:
Thermal Stability: The nitro group can enhance thermal and oxidative stability.
Post-Polymerization Modification: The nitro group can be chemically transformed (e.g., reduced to an amine) to allow for cross-linking, grafting of other polymers, or attachment of functional molecules, creating materials with tailored properties for specific applications.
Optical and Electronic Properties: The nitroaromatic moiety can impart unique optical or electronic properties, suggesting potential applications in nonlinear optics, sensors, or as components in electronic devices.
Research in this area would involve the synthesis and characterization of these novel polymers and an investigation into how their properties can be controlled by modifying the polymer backbone and the pendant nitro groups.
Research Directions Summary
| Area of Research | Focus | Scientific Rationale & Potential Impact |
| Catalytic & Stereoselective Synthesis | Development of chiral catalysts and catalytic routes. | Move beyond stoichiometric reagents; enable synthesis of enantiomerically pure derivatives for pharmaceutical applications. |
| Photo- & Electro-Chemistry | Exploring reactions under light or electrical current. | Provides controlled, alternative methods for synthesizing novel derivatives and complex structures not accessible by thermal means. rsc.orgresearchgate.net |
| Flow Chemistry & Automation | Integration into continuous flow and automated systems. | Improves safety, scalability, and speed; enables rapid library synthesis for high-throughput screening. beilstein-journals.org |
| Novel Reaction Pathways | Investigating reactivity under unconventional conditions (e.g., ultrasound, microwave). | Discovery of unexpected reactivity and new transformations based on the unique electronic structure of the molecule. nih.govcoventry.ac.ukresearchgate.net |
| Advanced Materials Science | Use as a monomer for high-performance polymers (polyesters, polyamides). | Creates functional materials where the nitro group can be used to tune thermal, mechanical, and optical properties or for post-polymerization modification. ontosight.ai |
Q & A
Basic: What are the recommended safety protocols for handling 3-hydroxy-4-nitrobenzoyl chloride during synthesis?
Answer:
- PPE Requirements : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective lab coats to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood or closed system to avoid inhalation of vapors. Respiratory protection (e.g., NIOSH-approved masks) is advised for high-concentration exposure .
- Emergency Measures : Immediate decontamination with water for skin contact and artificial respiration if inhaled .
- Storage : Store in airtight containers under inert gas (e.g., argon) due to moisture sensitivity .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the nitro (δ 8.2–8.5 ppm) and acyl chloride (δ 170–180 ppm) groups. Deuterated solvents (e.g., CDCl) are recommended .
- IR Spectroscopy : Identify characteristic peaks: C=O stretch (~1760 cm), NO asymmetric stretch (~1520 cm), and O-H stretch (broad ~3200 cm) .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS to assess purity and detect hydrolyzed by-products (e.g., carboxylic acid derivatives) .
Advanced: How can regioselectivity challenges during the nitration of 3-hydroxybenzoyl chloride precursors be mitigated?
Answer:
- Directing Effects : The hydroxyl group directs electrophilic substitution to the para position. Controlled nitration (e.g., HNO/HSO at 0–5°C) minimizes meta by-products .
- Protection Strategies : Temporarily protect the hydroxyl group as a silyl ether (e.g., TMSCl) to prevent undesired oxidation or side reactions .
- Computational Modeling : Use DFT calculations to predict transition states and optimize reaction conditions for >90% regioselectivity .
Advanced: What methodologies resolve contradictions in biological activity data for derivatives of this compound?
Answer:
- Purity Analysis : Confirm compound integrity via -NMR (if fluorinated analogs exist) and X-ray crystallography to rule out stereochemical ambiguities .
- Dose-Response Curves : Perform IC assays in triplicate with standardized cell lines (e.g., HeLa for cytotoxicity) to account for batch variability .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers caused by impurities or solvent effects .
Basic: What are optimal reagents for synthesizing this compound from its carboxylic acid precursor?
Answer:
- Thionyl Chloride (SOCl) : Reflux the acid with excess SOCl (2:1 molar ratio) under anhydrous conditions. Pyridine (5 mol%) can catalyze the reaction .
- Phosphorus Pentachloride (PCl) : Suitable for moisture-sensitive substrates but requires post-reaction quenching with dry ether to remove POCl by-products .
- Workup : Distill under reduced pressure (40–50°C) to isolate the acyl chloride, avoiding thermal decomposition .
Advanced: How can X-ray crystallography address structural ambiguities in this compound derivatives?
Answer:
- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data, critical for resolving nitro-group torsion angles .
- Refinement : Apply SHELXL for small-molecule refinement, utilizing TWIN/BASF commands to correct for twinning in polar space groups .
- Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding networks and packing motifs .
Advanced: What strategies minimize hydrolysis of this compound during kinetic studies?
Answer:
- Solvent Choice : Use aprotic solvents (e.g., THF, DCM) with molecular sieves to scavenge trace water .
- Low-Temperature Kinetics : Conduct reactions at −20°C to slow hydrolysis rates. Monitor via in situ IR for real-time acyl chloride consumption .
- Competitive Quenching : Introduce nucleophilic scavengers (e.g., DIPEA) to trap hydrolyzed Cl ions .
Basic: How should researchers troubleshoot low yields in coupling reactions involving this compound?
Answer:
- Activation Check : Confirm acyl chloride integrity via -NMR or reaction with ethanol to form ethyl esters .
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance reactivity in amide bond formations .
- By-Product Analysis : Employ TLC with UV/fluorescence detection to identify unreacted starting materials or dimerization products .
Advanced: How can computational tools predict the reactivity of this compound in nucleophilic acyl substitutions?
Answer:
- DFT Calculations : Model transition states using Gaussian09 at the B3LYP/6-31G* level to predict activation energies for SN2 mechanisms .
- Molecular Dynamics (MD) : Simulate solvation effects in DMF or acetonitrile to optimize solvent polarity for desired pathways .
- QSAR Models : Corrogate Hammett σ values of substituents with reaction rates to design electron-deficient analogs for faster kinetics .
Advanced: What techniques validate the absence of toxic degradants in this compound-based prodrugs?
Answer:
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 with metabolic activation .
- LC-HRMS : Detect trace nitroso or nitramine by-products via high-resolution mass spectrometry (HRMS) with <1 ppm mass accuracy .
- In Vitro Hepatotoxicity Assays : Use primary hepatocytes to assess CYP450-mediated metabolite toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
